![molecular formula C16H11Br2N3O2S B2749170 N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide CAS No. 336174-46-0](/img/structure/B2749170.png)
N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is a synthetic organic compound characterized by the presence of bromophenyl and oxadiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide typically involves multiple steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: Finally, the bromophenyl group is introduced through a coupling reaction, often using a brominated precursor and an amide-forming reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl groups, potentially leading to dehalogenation.
Substitution: The bromine atoms in the phenyl rings can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated derivatives or reduced oxadiazole rings.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s properties can be utilized in the development of new materials, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism by which N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide exerts its effects depends on its application:
Biological Targets: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: The compound could affect signaling pathways, such as those involving oxidative stress or inflammation, depending on its interaction with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromophenyl)-3-phenylacrylamide: Similar in having a bromophenyl group but differs in the presence of an acrylamide moiety.
4-bromophenyl 4-bromobenzoate: Contains bromophenyl groups but lacks the oxadiazole and thioacetamide functionalities.
Uniqueness
N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is unique due to its combination of bromophenyl and oxadiazole moieties, which confer distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N3O2S/c17-11-4-6-13(7-5-11)19-14(22)9-24-16-21-20-15(23-16)10-2-1-3-12(18)8-10/h1-8H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCNNWAFPQHJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
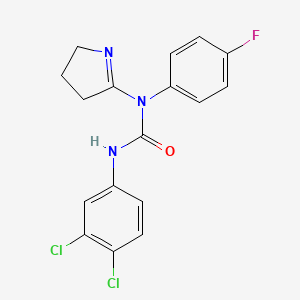

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2749092.png)
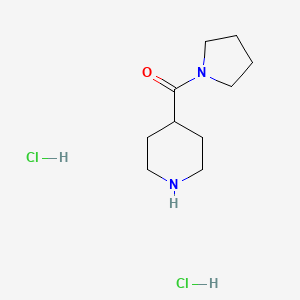
![2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2749095.png)
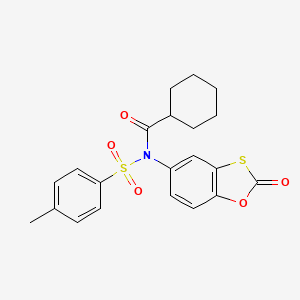
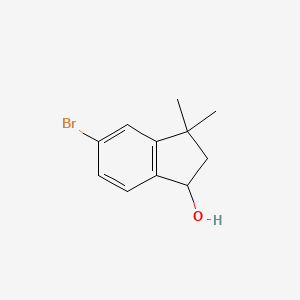
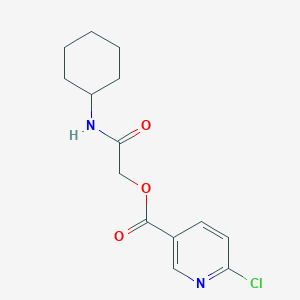
![6'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2749102.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2749106.png)
![Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2749107.png)
![(4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2749109.png)
![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2749110.png)
